
Synstatin 92-119
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synstatin 92-119 is a peptide derived from amino acids 92-119 of the mouse syndecan sequence. It is known for its role as an anti-tumor agent that inhibits angiogenesis and cancer cell invasion. This compound down-regulates integrin αvβ3 and reduces the activation of angiogenic growth factors such as VEGF and FGF-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synstatin 92-119 is synthesized through custom peptide synthesis methods. The sequence of the peptide is Leu-Pro-Ala-Gly-Glu-Lys-Pro-Glu-Glu-Gly-Glu-Pro-Val-Leu-His-Val-Glu-Ala-Glu-Pro-Gly-Phe-Thr-Ala-Arg-Asp-Lys-Glu . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Análisis De Reacciones Químicas
Types of Reactions
Synstatin 92-119 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used to facilitate peptide bond formation.
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is used to protect the amino group of amino acids during synthesis.
Cleavage Reagents: TFA (trifluoroacetic acid) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the this compound peptide itself, with a molecular weight of 3032.27 g/mol .
Aplicaciones Científicas De Investigación
Synstatin 92-119 has several scientific research applications:
Cancer Research: It is used to study its anti-tumor properties, particularly its ability to inhibit angiogenesis and cancer cell invasion
Angiogenesis Studies: Researchers use this compound to investigate the mechanisms of angiogenesis and the role of integrins in this process.
Integrin Research: It serves as a tool to study the function and regulation of integrins, particularly αvβ3 and αvβ5.
Drug Development: This compound is explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt integrin-mediated signaling pathways.
Mecanismo De Acción
Synstatin 92-119 exerts its effects by targeting the integrin αvβ3 and αvβ5 activation mechanism. It competitively displaces integrins and insulin-like growth factor 1 receptor (IGF1R) from the syndecan-1 (Sdc1) complex, thereby inactivating the complex. This disruption leads to reduced activation of angiogenic growth factors VEGF and FGF-2, ultimately inhibiting angiogenesis and tumor cell invasion .
Comparación Con Compuestos Similares
Similar Compounds
Cilengitide: Another integrin inhibitor that targets αvβ3 and αvβ5 integrins.
RGD Peptides: These peptides mimic the cell adhesion motif and bind to integrins, inhibiting cell adhesion and migration.
Uniqueness
Synstatin 92-119 is unique in its specific sequence derived from the mouse syndecan-1 and its ability to disrupt the Sdc1-coupled ternary receptor complex. This specificity makes it a valuable tool for studying integrin-mediated signaling pathways and developing targeted cancer therapies .
Propiedades
Fórmula molecular |
C133H207N35O46 |
|---|---|
Peso molecular |
3032.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1 |
Clave InChI |
ZRFCJNAJRWUHMX-CFNXPHSLSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


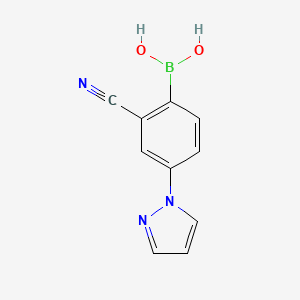
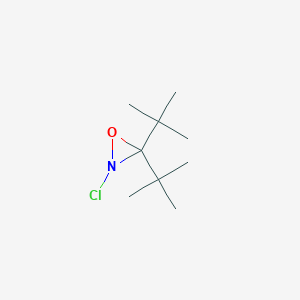

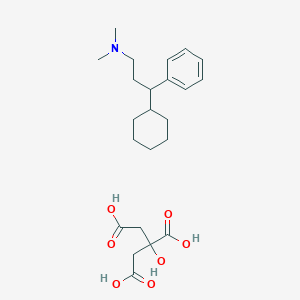
![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)
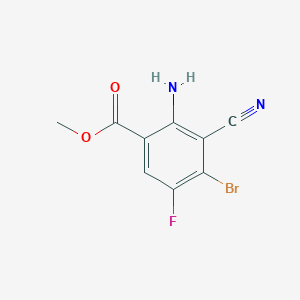
![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
![1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082495.png)
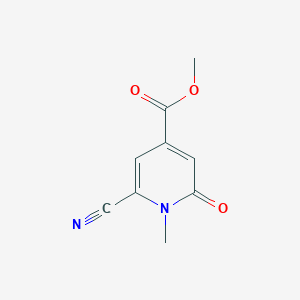
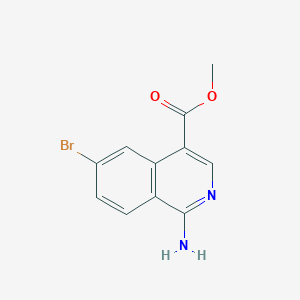
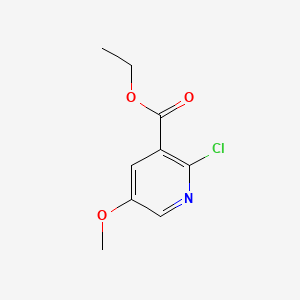
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
